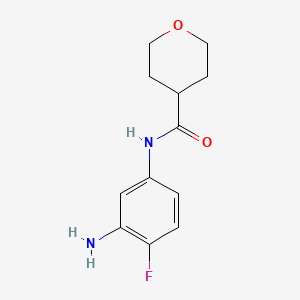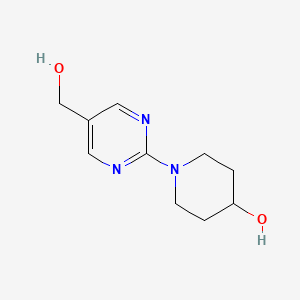
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL
Vue d'ensemble
Description
“1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL” is a chemical compound with the IUPAC name 1-[5-(hydroxymethyl)-2-pyrimidinyl]-4-piperidinol . It has a molecular weight of 209.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 209.25 .Applications De Recherche Scientifique
5-HMF has a number of potential scientific research applications, including the synthesis of small molecules, drug delivery, and medical diagnostics. In the synthesis of small molecules, 5-HMF can be used to create chiral molecules with a wide range of potential applications, such as pharmaceuticals, agrochemicals, and biocatalysts. In drug delivery, 5-HMF can be used to create prodrugs, which are inactive drugs that can be activated by enzymes in the body. In medical diagnostics, 5-HMF can be used to create contrast agents, which can be used to improve imaging accuracy in medical scans.
Mécanisme D'action
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It’s known that piperidine derivatives play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-HMF in laboratory experiments is its versatility. It can be used in a wide range of applications, including drug synthesis, drug delivery, and medical diagnostics. Additionally, it is relatively easy to synthesize and is relatively stable. The main limitation of using 5-HMF in laboratory experiments is its toxicity. 5-HMF is known to be toxic to humans and animals, and should be handled with caution.
Orientations Futures
The potential applications of 5-HMF are vast, and there are a number of future directions that could be explored. These include the development of new prodrugs, the development of new contrast agents for medical imaging, and the use of 5-HMF as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, further research into the biochemical and physiological effects of 5-HMF could lead to the development of new treatments for a variety of diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQZNNRUBFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





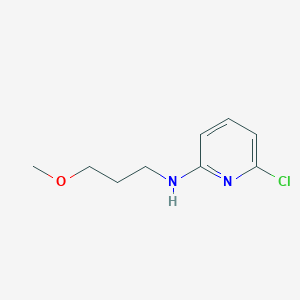
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)

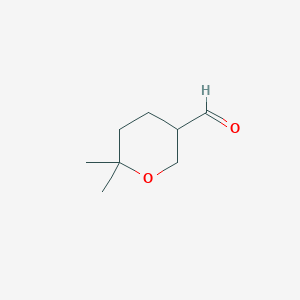
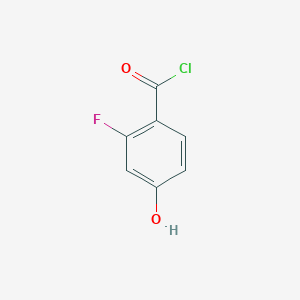
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)




